molecular formula C17H10Cl2N2O4 B258347 (4E)-4-(1,3-benzodioxol-5-ylmethylidene)-1-(3,4-dichlorophenyl)pyrazolidine-3,5-dione

(4E)-4-(1,3-benzodioxol-5-ylmethylidene)-1-(3,4-dichlorophenyl)pyrazolidine-3,5-dione

Numéro de catalogue B258347
Poids moléculaire: 377.2 g/mol
Clé InChI: CEQPKVOXQXHKFE-VZUCSPMQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(4E)-4-(1,3-benzodioxol-5-ylmethylidene)-1-(3,4-dichlorophenyl)pyrazolidine-3,5-dione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BDPM and is synthesized using a specific method that involves several steps. In

Mécanisme D'action

The mechanism of action of BDPM is not fully understood. However, it has been suggested that BDPM inhibits the activity of several enzymes involved in the inflammatory response. BDPM has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the antioxidant response. The activation of the Nrf2 pathway by BDPM may contribute to its anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects:
BDPM has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the inflammatory response. BDPM has also been found to reduce the expression of inducible nitric oxide synthase and cyclooxygenase-2, which are involved in the production of nitric oxide and prostaglandins, respectively. The reduction of these enzymes contributes to the anti-inflammatory and analgesic properties of BDPM.

Avantages Et Limitations Des Expériences En Laboratoire

BDPM has several advantages for lab experiments. It is easily synthesized using a specific method and is relatively stable under normal laboratory conditions. BDPM has also been found to have low toxicity and does not cause significant side effects. However, BDPM has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to administer in vivo. BDPM also has limited stability in vivo, which may affect its efficacy.

Orientations Futures

There are several future directions for the study of BDPM. One potential direction is to investigate the potential of BDPM as a therapeutic agent for the treatment of inflammatory diseases, such as arthritis and asthma. Another potential direction is to explore the potential of BDPM as an anticancer agent. Further studies are needed to determine the optimal dosage and administration route of BDPM for these potential therapeutic applications. Additionally, studies are needed to investigate the pharmacokinetics and pharmacodynamics of BDPM in vivo.

Méthodes De Synthèse

The synthesis of BDPM involves several steps that require specific reagents and conditions. The first step involves the reaction of 3,4-dichlorobenzaldehyde with 1,3-benzodioxole in the presence of a base to form the corresponding Schiff base. The second step involves the reaction of the Schiff base with pyrazolidine-3,5-dione in the presence of acetic anhydride and a catalyst to form BDPM. The yield of BDPM can be improved by optimizing the reaction conditions, such as the reaction temperature and time.

Applications De Recherche Scientifique

BDPM has been extensively studied for its potential therapeutic applications. It has been shown to have antitumor, anti-inflammatory, and analgesic properties. BDPM has also been found to inhibit the activity of several enzymes, including cyclooxygenase-2 and 5-lipoxygenase, which are involved in the inflammatory response. The inhibition of these enzymes makes BDPM a potential candidate for the treatment of inflammatory diseases, such as arthritis and asthma.

Propriétés

Nom du produit

(4E)-4-(1,3-benzodioxol-5-ylmethylidene)-1-(3,4-dichlorophenyl)pyrazolidine-3,5-dione

Formule moléculaire

C17H10Cl2N2O4

Poids moléculaire

377.2 g/mol

Nom IUPAC

(4E)-4-(1,3-benzodioxol-5-ylmethylidene)-1-(3,4-dichlorophenyl)pyrazolidine-3,5-dione

InChI

InChI=1S/C17H10Cl2N2O4/c18-12-3-2-10(7-13(12)19)21-17(23)11(16(22)20-21)5-9-1-4-14-15(6-9)25-8-24-14/h1-7H,8H2,(H,20,22)/b11-5+

Clé InChI

CEQPKVOXQXHKFE-VZUCSPMQSA-N

SMILES isomérique

C1OC2=C(O1)C=C(C=C2)/C=C/3\C(=O)NN(C3=O)C4=CC(=C(C=C4)Cl)Cl

SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)NN(C3=O)C4=CC(=C(C=C4)Cl)Cl

SMILES canonique

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)NN(C3=O)C4=CC(=C(C=C4)Cl)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.